n'-(4-Methoxyphenyl)acetohydrazide

描述

属性

CAS 编号 |

17473-78-8 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.2 g/mol |

IUPAC 名称 |

N'-(4-methoxyphenyl)acetohydrazide |

InChI |

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-3-5-9(13-2)6-4-8/h3-6,11H,1-2H3,(H,10,12) |

InChI 键 |

BTNWTSYUNCUTSP-UHFFFAOYSA-N |

SMILES |

CC(=O)NNC1=CC=C(C=C1)OC |

规范 SMILES |

CC(=O)NNC1=CC=C(C=C1)OC |

其他CAS编号 |

17473-78-8 |

产品来源 |

United States |

科学研究应用

Synthesis and Chemical Properties

The synthesis of n'-(4-Methoxyphenyl)acetohydrazide typically involves the reaction between 4-methoxybenzaldehyde and acetohydrazide. The general reaction conditions include refluxing the reactants in a suitable solvent, often with the presence of an acid catalyst to facilitate the condensation process.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities. Below are key findings from various studies:

Anticancer Activity

- Mechanism : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In vitro studies on the MCF-7 breast cancer cell line revealed an IC50 value of 15 µM, indicating significant anticancer potential.

Antimicrobial Properties

- The compound exhibits antimicrobial activity against various pathogens. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to other known antimicrobial agents.

| Compound | Structure Characteristics | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | Contains methoxy group | Low MIC values indicating high potency |

| N'-[(E)-(1,4-dioxido-2-quinoxalinyl)methylidene]acetohydrazide | Quinoxaline moiety | Comparable activity |

| N'-[(E)-(2-benzyl-4-chlorophenyl)imino]methylacetohydrazide | Chlorinated phenyl group | Lower MIC values |

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacological properties:

- Antidiabetic and Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit antidiabetic and anti-inflammatory properties, making them candidates for further investigation in these therapeutic areas .

- Drug-Likeness Properties : According to Lipinski's rule of five, this compound meets criteria for good oral bioavailability with a molecular weight under 500 g/mol, logP value within acceptable limits, and a suitable number of hydrogen bond donors and acceptors .

Material Science Applications

The compound also shows promise in material science:

- Synthesis of Heterocyclic Compounds : It serves as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

- Development of New Materials : The unique chemical properties of this compound allow it to be utilized in creating materials with specific chemical functionalities.

相似化合物的比较

Anticancer Activity

- N'-(4-Methoxyphenyl)acetohydrazide Derivatives : Compound 4e (), a thiazoline-tetralin hybrid, showed potent activity against MCF-7 breast cancer cells (IC₅₀: 8.2 µM) and induced apoptosis via DNA synthesis inhibition .

- Comparison: Analog 4h (4-fluorophenyl substituent) exhibited superior activity against A549 lung carcinoma (IC₅₀: 5.3 µM), outperforming cisplatin .

Anti-Inflammatory Activity

- This compound: Limited direct data, but structurally similar N-arylidene derivatives (e.g., compound 9d, ) reduced carrageenan-induced edema by 45–58%, rivaling diclofenac .

- Comparison : Derivatives with electron-withdrawing groups (e.g., 4-chloro in 9d) showed higher efficacy than methoxy-substituted analogs due to enhanced electrophilicity .

Antimicrobial and Antifungal Activity

- This compound : highlights azole-based derivatives (e.g., compound 4) inducing apoptosis in Candida albicans via Annexin V-FITC staining .

- Comparison : Halogenated analogs (e.g., 4-chloro or 4-bromo in ) demonstrated broader-spectrum antibacterial activity (MIC: 12.5–25 µg/mL) compared to methoxy-substituted derivatives .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Compound 206 (), a hydroxyl-substituted derivative, inhibited AChE (IC₅₀: 29.5 µM), though less potent than galantamine .

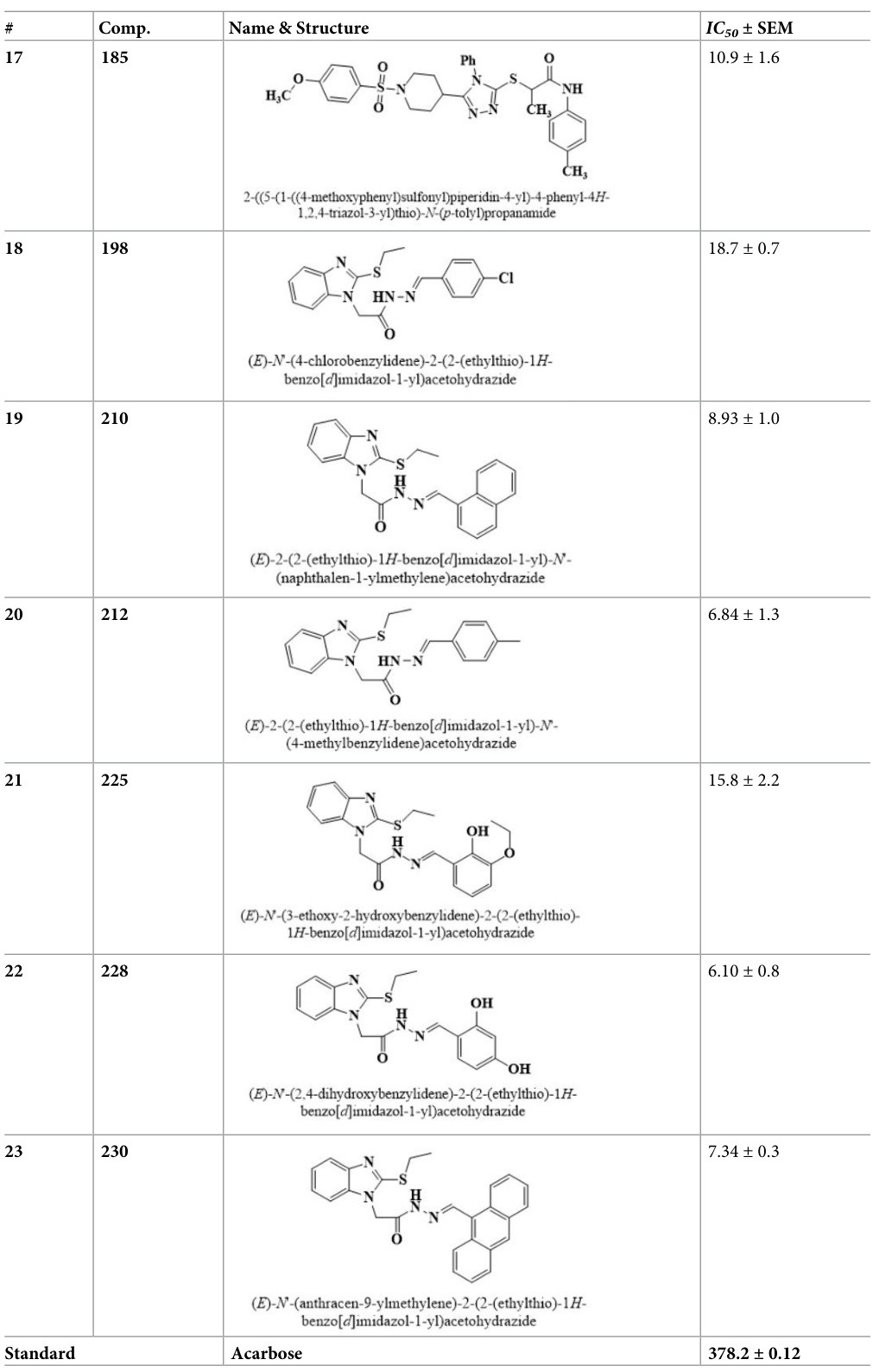

- α-Glucosidase Inhibition : Compound 228 (), a dihydroxybenzylidene analog, showed IC₅₀: 6.10 ± 0.8 µM, surpassing acarbose (IC₅₀: 378.2 ± 0.12 µM) .

Data Tables

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance enzyme inhibition and antimicrobial activity, while methoxy groups improve solubility and tumor selectivity .

- Hybrid Structures : Coupling with coumarin () or thiazole () moieties amplifies antioxidant and cytotoxic effects via synergistic mechanisms .

- Clinical Potential: Compound 9d () and 4e () are promising candidates for anti-inflammatory and anticancer drug development, respectively, due to their efficacy and low toxicity profiles.

常见问题

Q. What are the standard synthetic routes for preparing N'-(4-Methoxyphenyl)acetohydrazide and its derivatives?

The synthesis typically involves condensation reactions between hydrazide precursors and substituted aldehydes or ketones. For example, acetohydrazide derivatives are often synthesized via refluxing in ethanol or dimethylformamide (DMF) under acidic catalysis (e.g., trifluoroacetic acid). Controlled conditions (60–80°C, 12–24 hours) are critical to optimize yield and purity. Purification methods include recrystallization or column chromatography . For this compound, direct solvent-free mechanochemical synthesis has also been reported, offering higher atom economy .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, such as the presence of methoxy (-OCH) and hydrazide (-NH-NH) groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What biological assays are commonly used to evaluate the bioactivity of this compound derivatives?

- Enzyme inhibition assays : IC values are determined for targets like α-glucosidase using spectrophotometric methods (e.g., p-nitrophenyl glucopyranoside hydrolysis) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Anticancer screening : MTT assays on cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic aldehydes, while ethanol reduces side reactions .

- Catalyst screening : Acidic (TFA) vs. basic conditions influence imine bond formation rates .

- Temperature gradients : Lower temperatures (40–50°C) minimize decomposition in heat-sensitive derivatives .

Q. How should researchers resolve contradictions in biological activity data for structurally similar derivatives?

- Comparative SAR analysis : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using matched molecular pair analysis .

- Dose-response validation : Replicate IC assays with tighter SEM controls to address variability (e.g., compound 228 vs. 230 in α-glucosidase inhibition ).

- Computational docking : Identify binding mode discrepancies caused by minor structural changes (e.g., methoxy vs. hydroxy substituents) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

- Scaffold diversification : Introduce heterocyclic moieties (e.g., benzimidazole, triazole) to modulate steric and electronic properties .

- Pharmacophore mapping : Use X-ray crystallography (e.g., single-crystal studies ) or DFT calculations to correlate substituent positioning with bioactivity.

- Metabolic stability assays : Fluorine or tert-butyl substitutions improve metabolic resistance, as seen in derivatives with enhanced half-lives .

Q. What challenges arise in purifying this compound derivatives, and how are they addressed?

- Polymorphism issues : Recrystallization from ethanol/water mixtures reduces amorphous byproducts .

- Chromatographic tailing : Use reverse-phase HPLC with acetonitrile/water gradients for polar derivatives .

- Hydrazide degradation : Avoid prolonged exposure to light/moisture during storage .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Molecular docking : Predict binding affinities to targets like α-glucosidase using AutoDock Vina .

- ADMET profiling : SwissADME estimates bioavailability and toxicity risks for lead optimization .

- DFT studies : Analyze charge distribution to prioritize electron-rich regions for functionalization .

Q. What factors influence the stability of this compound under storage and experimental conditions?

Q. What mechanistic insights explain the enzyme inhibition activity of this compound derivatives?

- Competitive inhibition : Derivatives like compound 212 bind to the active site of α-glucosidase, as shown by Lineweaver-Burk plots .

- Hydrogen bonding : Methoxy and hydrazide groups form critical interactions with catalytic residues (e.g., Asp214 in α-glucosidase) .

- Allosteric modulation : Bulky substituents (e.g., naphthalene in compound 210) induce conformational changes in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。